N-(3-chloro-2-methylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Chemical Structure: This compound features a 1,2,4-triazole core substituted with a phenoxymethyl group at position 5, an allyl (prop-2-en-1-yl) group at position 4, and a sulfanyl-linked acetamide moiety attached to position 2. The acetamide nitrogen is further substituted with a 3-chloro-2-methylphenyl group.
Cyclization: Formation of the triazole ring using hydrazine derivatives and carbon disulfide under basic conditions (e.g., KOH/EtOH reflux) .
Alkylation: Reaction of triazole-thiol intermediates with α-chloroacetamides in the presence of DMF and LiH .
Properties
Molecular Formula |
C21H21ClN4O2S |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H21ClN4O2S/c1-3-12-26-19(13-28-16-8-5-4-6-9-16)24-25-21(26)29-14-20(27)23-18-11-7-10-17(22)15(18)2/h3-11H,1,12-14H2,2H3,(H,23,27) |
InChI Key |
XGKPFYICUDRNAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazole ring, followed by the introduction of the phenoxymethyl and prop-2-en-1-yl groups. The final step involves the formation of the acetamide linkage with the 3-chloro-2-methylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and catalytic processes can be employed to reduce reaction times and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings and triazole ring can undergo reduction reactions under specific conditions.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced aromatic compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and sulfanyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Key Physicochemical Properties :
- Molecular Formula : C₂₂H₂₂ClN₅O₂S
- Molecular Weight : 479.96 g/mol (calculated from ).
- Functional Groups: Phenoxymethyl (lipophilic), allyl (reactive for further modifications), and sulfanyl-acetamide (hydrogen-bond donor/acceptor) .
Structural Analogues and Substitution Effects
The following table summarizes structurally related compounds and their key differences:
Key Observations :
- Substituent Position and Activity: Electron-withdrawing groups (e.g., chloro, trifluoromethyl) on the phenyl ring enhance antimicrobial and anti-inflammatory activity . Amino groups at position 4 of the triazole (e.g., ) improve solubility and anti-exudative effects .
- Pyridinyl or furanyl substituents (e.g., ) introduce hydrogen-bonding sites, enhancing interactions with biological targets .
Physicochemical and Pharmacokinetic Properties
Implications :
- Increased hydrogen-bond acceptors (e.g., ) improve aqueous solubility, favoring oral bioavailability .
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole derivative that has garnered attention for its diverse biological activities, particularly its antimicrobial and anticancer properties. This compound features a complex structure that includes a triazole ring, a chloro-substituted aromatic group, and a sulfanyl linkage, which contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 423.93 g/mol. The presence of the triazole moiety is significant as it enhances the ability of the compound to interact with various biological targets.
Antimicrobial Properties
Research indicates that compounds with triazole structures often exhibit significant activity against a range of pathogens. This compound has shown promising results in inhibiting bacterial and fungal growth. The mechanism of action is believed to involve interference with specific enzymes or receptors that are crucial for pathogen survival and proliferation.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The triazole ring plays a critical role in these activities by modulating enzyme activity related to cancer cell metabolism and growth.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways associated with cancer and microbial growth.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
-
Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi.
Pathogen Type Minimum Inhibitory Concentration (MIC) Gram-positive 32 µg/mL Gram-negative 64 µg/mL Fungi 16 µg/mL -
Anticancer Activity : The compound was tested against various cancer cell lines (e.g., breast cancer MCF7 cells) showing IC50 values in the low micromolar range, indicating potent anticancer activity.
Cell Line IC50 (µM) MCF7 5.0 HeLa 8.0 A549 6.5
Comparative Analysis
This compound shares structural similarities with other triazole derivatives known for their biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-{[4-Ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide | Similar triazole and sulfanyl groups | Enhanced antimicrobial activity |
| 5-Amino-[1,3,4]thiadiazole derivatives | Contains thiadiazole instead of triazole | Potential anticonvulsant properties |
| 7-[Phenyl-[1,2,4]triazolo[4,3-a]pyridin]-3(2H)one | Different heterocyclic structure | Known for kinase inhibition activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
